Differentiation by Crystal Structure: Quantified Intermolecular Interactions of Ethyl Ester vs. Carboxylic Acid Analog
The ethyl ester group in Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is not a simple pro-drug moiety; it fundamentally alters the solid-state properties compared to its carboxylic acid analog. Single-crystal X-ray diffraction and Hirshfeld surface analysis of the related imidazo[1,2-a]pyrimidin-2-yl-acetic acid (HIPM-2-ac) revealed a specific network of intermolecular interactions, with hydrogen bonds involving the carboxylic OH and methylene groups being key contributors to crystal packing [1]. This establishes that replacing the ester with an acid will result in a different crystal lattice and, consequently, altered physicochemical properties such as solubility and melting point [1].
| Evidence Dimension | Crystal packing and intermolecular interactions |
|---|---|
| Target Compound Data | Ethyl ester group provides different hydrogen bonding capabilities and van der Waals interactions compared to acid [1]. |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidin-2-yl-acetic acid (HIPM-2-ac, CAS 57892-73-6). |
| Quantified Difference | Structural analysis quantified via Hirshfeld surfaces; deuteration experiments confirmed the unique H/D exchange behavior of the methylene group in HIPM-2-ac [1]. |
| Conditions | Single-crystal X-ray diffraction, Hirshfeld surface analysis, IR/Raman spectroscopy, and H/D exchange experiments in D2O solution [1]. |
Why This Matters
Predictable solid-state properties are critical for formulation development, crystallization process optimization, and ensuring batch-to-batch consistency in R&D procurement.
- [1] Synthesis, crystal structures and spectral characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and related analog with imidazo[2,1-b]thiazole ring. Journal of Molecular Structure. 2016;1117:153-163. View Source
